Anemonin

Übersicht

Beschreibung

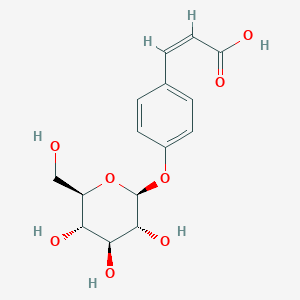

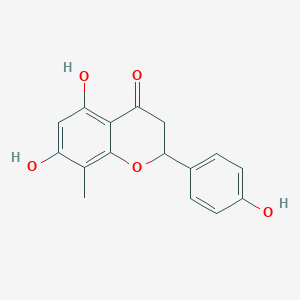

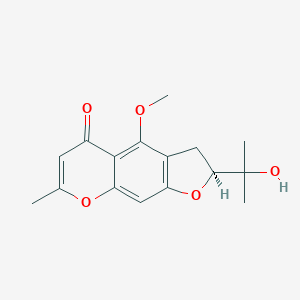

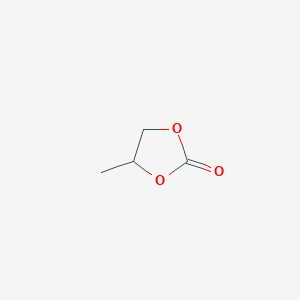

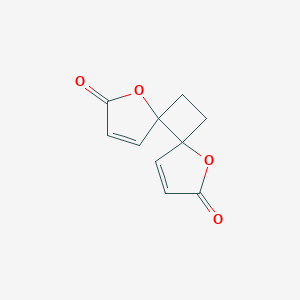

Anemonin is an acrid poisonous compound containing two lactone groups . It is a natural molecule from the Ranunculaceae and Gramineae plants that exerts anti-inflammatory properties . It is a homodimer formed from two protoanemonin subunits .

Synthesis Analysis

Anemonin is a homodimer formed from two protoanemonin subunits . Protoanemonin is formed from the enzymatic cleavage of ranunculin upon crushing plant matter . When a plant from this family is injured, a β-glucosidase cleaves ranunculin, liberating protoanemonin from glucose as a defense mechanism .

Molecular Structure Analysis

Anemonin is a tri-spirocyclic di butenolide natural product . Despite multiple possibilities, X-ray crystallography of the solid anemonin has revealed that the two rings exclusively possess a trans relationship . The central cyclobutane ring was found to be bent to a dihedral angle of 152° .

Physical And Chemical Properties Analysis

Anemonin has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol . It appears as a colourless, odourless solid . It has a melting point of 158°C and a boiling point of 535.7°C at 760mmHg . Its solubility in water is low, but it is very soluble in chloroform .

Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antischistosomal Activities

Anemonin has been shown to display significant antileishmanial activity against clinical isolates of Leishmania aethiopica and L. donovani, with IC50 values indicating potent inhibitory effects. It also has antischistosomal assays performed against adult Schistosoma mansoni and newly transformed schistosomules (NTS), showcasing its potential as a treatment for parasitic infections .

Anti-inflammatory Effects on Acute Ulcerative Colitis

Studies have demonstrated that anemonin can inhibit colon tissue inflammation by suppressing the release of inflammatory cytokines such as IL-1β, TNF-α, and IL-6. It also attenuates cytokine production in HT-29 cells, indicating its potential therapeutic effects on ulcerative colitis .

Neuroprotective Effect Against Cerebral Ischemia and Reperfusion Injury Anemonin has been administered to rats to evaluate its neuroprotective effect against cerebral ischemia and reperfusion (I/R) injury. The results suggest that anemonin could be beneficial in alleviating nerve injury after such events .

Antioxidant Effects in Intervertebral Disc Degeneration

Recent studies have found that anemonin possesses antioxidant effects that may play a role in intervertebral disc degeneration (IVDD). It has been investigated for its effect and mechanism on hydrogen peroxide-induced degeneration of nucleus pulposus cells (NPCs), which is crucial for understanding its potential therapeutic applications .

For further details on each application, please refer to the provided references.

In Vitro Antileishmanial and Antischistosomal Activities of Anemonin Anti-inflammatory effects of anemonin on acute ulcerative colitis via… Anemonin Alleviates Nerve Injury After Cerebral Ischemia and… Anemonin reduces hydrogen peroxide-induced oxidative stress…

Wirkmechanismus

Anemonin is a natural compound found in members of the buttercup family (Ranunculaceae) and Gramineae plants . It has been recognized for its anti-inflammatory properties and has potential applications in various therapeutic areas. This article will explore the mechanism of action of Anemonin, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Anemonin’s primary target is Protein Kinase C-θ (PKC-θ) . PKC-θ is a protein involved in several signal transduction processes and plays a crucial role in the regulation of immune responses .

Mode of Action

Anemonin interacts with its target, PKC-θ, by inhibiting its translation . This interaction results in a significant reduction in the inflammatory response, as evidenced by the suppression of the release of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 .

Biochemical Pathways

Anemonin affects the NOX4/NF-κB signaling pathway . This pathway plays a critical role in the regulation of oxidative stress and inflammation. By inhibiting this pathway, Anemonin can reduce oxidative stress, inflammation, and extracellular matrix degradation .

Pharmacokinetics

It is known that anemonin can penetrate the blood-brain barrier , indicating its potential for treating neurological disorders.

Result of Action

Anemonin’s action results in several molecular and cellular effects. It improves body weight loss, shortens colon length, and reduces pathological changes in colon tissue . Furthermore, it inhibits colon tissue inflammation and attenuates cytokine production in cells . These effects suggest that Anemonin could be a potential treatment for ulcerative colitis .

Action Environment

For instance, the presence of inflammation or oxidative stress in the body can enhance Anemonin’s anti-inflammatory effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUQTCXCAFSSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871710 | |

| Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anemonin | |

CAS RN |

90921-11-2 | |

| Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anemonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of anemonin?

A1: Anemonin has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, ]

Q2: Are there any spectroscopic data available for anemonin?

A2: Yes, the structure of anemonin has been elucidated using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, 1H-1H COSY, HMQC, and HMBC. [, , , ]

Q3: How does anemonin exert its anti-inflammatory effects?

A3: Research suggests that anemonin inhibits the activation of the IL-1β/NF-κB pathway, a key signaling pathway involved in inflammation. [] It also modulates the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, IL-8, and IL-1β. [, , , ]

Q4: Does anemonin have any effects on osteoclastogenesis?

A4: Yes, studies have shown that anemonin can suppress RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. It does so by downregulating the expression of NFATc1, a master transcription factor for osteoclast differentiation, and its upstream regulator c-Fos. []

Q5: What is the role of the AMPK/Sirt-1 pathway in the protective effects of anemonin against acute kidney injury?

A5: Anemonin has been shown to activate the AMPK/Sirt-1 signaling pathway, which contributes to its protective effects against sepsis-induced acute kidney injury. This pathway helps mitigate inflammation, oxidative stress, and cell apoptosis. []

Q6: What is the mechanism behind anemonin's effect on intestinal mucosa repair?

A6: Anemonin appears to promote intestinal mucosa repair by increasing the expression of proliferating cell nuclear antigen (PCNA) and transforming growth factor alpha (TGFα), factors involved in cell growth and tissue repair. []

Q7: What are the potential therapeutic applications of anemonin?

A7: Anemonin has shown potential in various preclinical studies for treating conditions like:

- Osteoarthritis: By inhibiting cartilage degeneration and inflammation. []

- Acute kidney injury: By reducing inflammation, oxidative stress, and cell death. []

- Inflammatory bowel disease: By promoting intestinal mucosa repair and reducing inflammation. [, ]

- Malaria: Exhibiting anti-malarial activity against Plasmodium berghei in mice. []

Q8: Can anemonin be used to treat cancer?

A8: Research on the anticancer potential of anemonin is ongoing. While some studies suggest it might have cytotoxic effects on cancer cell lines, more research is needed to confirm its efficacy and safety in treating cancer. []

Q9: What are the challenges in formulating anemonin for therapeutic use?

A9: One of the challenges in formulating anemonin is its limited solubility in water, which can affect its bioavailability. [, ] Researchers are exploring different strategies like using ethanol-water vehicles, permeation enhancers like Azone and laurocapram, and incorporating it into gels and patches to improve its solubility and transdermal delivery. [, , ]

Q10: What is known about the stability of anemonin?

A10: Anemonin can be unstable under certain conditions. Protoanemonin, a precursor of anemonin, readily dimerizes to form anemonin. [] Further research is needed to fully understand its stability profile and develop optimal storage and formulation strategies to ensure its long-term efficacy.

Q11: Are there any safety concerns associated with anemonin?

A11: While anemonin is generally considered safe at therapeutic doses, its precursor protoanemonin is toxic and can cause skin and mucosal irritation. [] More research is needed to thoroughly evaluate the long-term safety profile of anemonin in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.